molecular formula C19H17Br2Cl2N3O3 B11560373 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide

Cat. No.: B11560373
M. Wt: 566.1 g/mol
InChI Key: CABBTEHABZMVBF-OPEKNORGSA-N
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Description

The compound (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE is a complex organic molecule characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dibromo-5-methylphenol and 2,3-dichloroaniline. The synthesis can be outlined as follows:

    Formation of 2-(2,4-dibromo-5-methylphenoxy)acetic acid: This step involves the reaction of 2,4-dibromo-5-methylphenol with chloroacetic acid under basic conditions.

    Amidation: The resulting 2-(2,4-dibromo-5-methylphenoxy)acetic acid is then reacted with 2,3-dichloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.

    Formation of the final compound: The amide is then subjected to further reactions, including imination and butanamide formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

    Industrial Applications: Use in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: A precursor in the synthesis of the compound.

    2,4-Dibromo-5-methylphenol: Another precursor used in the synthesis.

    N-(2,3-Dichlorophenyl)butanamide: A structurally related compound.

Uniqueness

The uniqueness of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17Br2Cl2N3O3

Molecular Weight

566.1 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2,3-dichlorophenyl)butanamide

InChI

InChI=1S/C19H17Br2Cl2N3O3/c1-10-6-16(13(21)8-12(10)20)29-9-18(28)26-25-11(2)7-17(27)24-15-5-3-4-14(22)19(15)23/h3-6,8H,7,9H2,1-2H3,(H,24,27)(H,26,28)/b25-11+

InChI Key

CABBTEHABZMVBF-OPEKNORGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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